4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl propanoate
Description
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl propanoate is a synthetic organic compound characterized by a 1,2-benzothiazole sulfonamide core linked via an amino group to a phenyl propanoate ester.
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] propanoate |
InChI |
InChI=1S/C16H14N2O4S/c1-2-15(19)22-12-9-7-11(8-10-12)17-16-13-5-3-4-6-14(13)23(20,21)18-16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
GIIZNXDFRIRYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl propanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on existing literature, including its mechanisms of action, therapeutic applications, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₂N₂O₃S. It features a benzothiazole moiety that is known for its biological activity, particularly as an antimicrobial and anticancer agent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₃S |
| CAS Number | 314036-10-7 |
| Molecular Weight | 286.32 g/mol |
| Solubility | Soluble in organic solvents |
Research indicates that compounds containing the benzothiazole structure exhibit various biological activities through several mechanisms:
- Inhibition of Ion Channels : Studies have shown that derivatives of benzothiazole can inhibit potassium channels (Kv1.3), which are crucial for cellular excitability and signaling. For instance, a related compound demonstrated similar potency to known inhibitors like PAP-1 in patch-clamp assays .
- Anticancer Activity : The compound has been explored for its potential in cancer therapy. It acts as an inhibitor of the YAP/TAZ-TEAD interaction, which plays a significant role in the progression of various cancers .
- Antimicrobial Properties : The presence of the dioxido-benzothiazole group contributes to antimicrobial activity against a range of pathogens.
Case Studies and Research Findings
Numerous studies have investigated the biological effects of similar compounds:
- In Vitro Studies : A study published in 2010 reported on a series of benzothiazole derivatives that showed potent inhibitory activity against Kv1.3 channels, suggesting potential applications in autoimmune diseases .
- Cancer Treatment : Inhibitors targeting the YAP/TAZ pathway have shown promise in treating cancers such as lung, ovarian, and breast cancer. These compounds may disrupt tumor growth by preventing nuclear localization of YAP .
Safety and Toxicology
While specific toxicity data for this compound is limited, related compounds have been noted to exhibit irritant properties. Safety assessments are necessary to evaluate the therapeutic window and side effects associated with its use.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the primary applications of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl propanoate is its role as an inhibitor in cancer therapies. Research indicates that this compound can inhibit the YAP/TAZ-TEAD interaction, which is a crucial pathway in the progression of certain cancers, including malignant mesothelioma. In combination with traditional chemotherapy agents such as cisplatin and doxorubicin, it has shown potential to enhance therapeutic efficacy and reduce resistance to treatment .
1.2 Antimicrobial Properties
The compound exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could be utilized in formulating treatments for bacterial infections .
Material Science Applications
2.1 Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation from environmental factors .
2.2 Photovoltaic Devices
Research has indicated that this compound could be used in the development of organic photovoltaic devices due to its favorable electronic properties. Its ability to facilitate charge transfer makes it a potential candidate for improving the efficiency of solar cells .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we analyze compounds with analogous structural motifs:
Compound A : Ethyl 3-{1-[(3-Chloro-4-methylphenyl)amino]-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl}propanoate (CAS 459791-92-5)
- Core Structure : Pyrido[1,2-a]benzimidazole fused with a substituted phenyl group.
- Functional Groups: Chloro-methylphenyl, cyano, and ethyl ester.
- Key Differences :
- Compound A lacks the sulfonamide group present in the target compound, reducing its polarity.
- The pyrido-benzimidazole scaffold may confer greater aromaticity and rigidity compared to the benzothiazole sulfonamide in the target compound.
- Applications : Reported in anticancer research due to heterocyclic interactions with DNA or kinases .
Compound B : 3-(1,2-Benzothiazol-3-ylamino)-4-methylphenyl ethyl carbonate (CAS 1044668-27-4)
- Core Structure : 1,2-Benzothiazole linked to a methylphenyl carbonate group.
- Functional Groups: Benzothiazole (non-sulfonated), ethyl carbonate.
- Key Differences: The absence of sulfonation in Compound B reduces water solubility compared to the target compound. The carbonate ester in Compound B is more hydrolytically stable than the propanoate ester in the target molecule.
- Applications : Explored as a photostabilizer in polymers due to benzothiazole’s UV absorption properties .
Comparative Data Table
Research Findings and Implications
- Sulfonamide vs. Non-Sulfonated Analogues: The sulfonamide group in the target compound likely improves aqueous solubility compared to Compounds A and B, which lack this moiety. This could enhance its pharmacokinetic profile in drug design .
- Ester Hydrolysis: The propanoate ester in the target compound may undergo faster hydrolysis than the carbonate ester in Compound B, necessiting formulation adjustments for stability .
- Biological Activity : While Compound A’s pyrido-benzimidazole core is associated with intercalation or kinase inhibition, the benzothiazole sulfonamide in the target compound may target sulfotransferases or proteases, though experimental validation is required .
Q & A
Q. What are the critical parameters for synthesizing 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl propanoate via reflux methods?
Methodological Answer: The synthesis involves refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid. Key parameters include reaction time (4 hours), solvent polarity (absolute ethanol), and stoichiometric ratios (1:1 molar ratio). Post-reaction, solvent evaporation under reduced pressure and filtration isolate the product. Systematic optimization using fractional factorial designs can minimize trial-and-error approaches .
Q. How can esterification steps be validated for this compound’s propanoate group?
Methodological Answer: Acid-catalyzed esterification (e.g., Fischer-Speier method) requires monitoring reaction progress via TLC or HPLC. Use deuterated solvents in ¹H NMR to confirm ester formation (δ ~4.2 ppm for methylenic protons). IR spectroscopy (C=O stretch ~1740 cm⁻¹) and saponification titrations further validate ester integrity. Cross-referencing with analogous ester syntheses ensures procedural accuracy .
Q. What spectroscopic techniques are essential for preliminary structural confirmation?
Methodological Answer: Combine ¹H/¹³C NMR to map proton/carbon environments, focusing on sulfonamide (S=O, ~1350 cm⁻¹ in IR) and ester (C=O, ~1740 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. Discrepancies between experimental and computational (DFT) NMR/IR data may indicate stereochemical or purity issues, necessitating recrystallization or column chromatography .
Q. How can solvent selection impact yield during crystallization?
Methodological Answer: Solvent polarity (e.g., ethanol vs. acetone) affects solubility and crystal lattice formation. Use Hansen solubility parameters to predict ideal solvents. Mixed-solvent systems (ethanol/water) often enhance yield by gradual solubility reduction. Polar protic solvents stabilize sulfonamide hydrogen bonding, improving crystal quality .
Q. What safety protocols are critical during small-scale synthesis?
Methodological Answer: Adhere to Chemical Hygiene Plan guidelines: use fume hoods for volatile intermediates (e.g., benzaldehyde derivatives), wear nitrile gloves to prevent sulfonamide absorption, and implement spill containment for acidic catalysts. Pre-experiment risk assessments (e.g., NFPA ratings) mitigate hazards .
Advanced Research Questions
Q. How can computational reaction path searches optimize derivative synthesis?
Methodological Answer: Quantum chemical calculations (DFT) predict transition states and intermediates, guiding substituent selection on benzaldehyde derivatives. ICReDD’s workflow integrates these with machine learning to prioritize experimental conditions, reducing development time by 50%. For example, simulating electron-withdrawing groups on benzaldehyde predicts enhanced electrophilicity for targeted amide coupling .
Q. What statistical methods resolve bioactivity contradictions across assays?
Methodological Answer: Apply principal component analysis (PCA) to isolate assay-specific variables (e.g., solvent polarity, cell line viability). Bayesian hierarchical models quantify inter-assay variability, while sensitivity analysis identifies critical parameters (e.g., sulfonamide redox activity interfering with colorimetric assays). Orthogonal validation via SPR or microcalorimetry resolves discrepancies .
Q. How to design continuous-flow reactors for scalable synthesis?
Methodological Answer: Tubular reactors with precise residence time control (determined via microfluidic kinetics studies) maintain optimal conversion. In-line PAT tools (e.g., UV-Vis) enable real-time adjustments. Membrane modules (nanofiltration) purify intermediates continuously, addressing heterogeneous mixtures. CFD models optimize mixing and heat transfer for gram-scale production .
Q. What advanced separation techniques purify complex reaction mixtures?
Methodological Answer: Simulated moving bed (SMB) chromatography separates stereoisomers using chiral stationary phases. HILIC columns resolve polar sulfonamide/ester groups with ethanol/water gradients. Hybrid membrane systems (ultrafiltration + reverse osmosis) concentrate the compound while removing low-MW byproducts .
Q. How do substituents on the benzothiazole ring modulate bioactivity?
Methodological Answer: QSAR models correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. Introduce electron-withdrawing groups (e.g., -NO₂) at C-5 of benzothiazole to enhance sulfonamide acidity, improving target binding. Molecular docking validates interactions with biological receptors (e.g., carbonic anhydrase), guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
